2,3',5-Trichlorobiphenyl chemical structure and properties
2,3',5-Trichlorobiphenyl chemical structure and properties
An In-Depth Technical Guide to 2,3',5-Trichlorobiphenyl (PCB 26): Structure, Properties, and Analysis
Executive Summary
This technical guide provides a comprehensive overview of 2,3',5-Trichlorobiphenyl, also known as PCB congener 26. As a member of the polychlorinated biphenyl (PCB) class of compounds, it is recognized for its environmental persistence and toxicological significance. This document, intended for researchers and drug development professionals, delves into the compound's core chemical and physical properties, outlines modern synthetic approaches, and explores its metabolic fate and toxicological profile. Furthermore, a detailed, field-proven analytical methodology based on U.S. Environmental Protection Agency (EPA) protocols is presented, offering a self-validating framework for its detection and quantification in environmental matrices.
Introduction: The Significance of a Single Congener
Polychlorinated biphenyls (PCBs) are a class of 209 distinct aromatic compounds (congeners) that were once prized for their chemical inertness, thermal stability, and electrical insulating properties, leading to their widespread use in industrial applications such as coolants and lubricants in electrical equipment.[1][2] However, these same properties contribute to their status as persistent organic pollutants (POPs) that bioaccumulate in the food chain and are widely distributed in the environment.[2]
The toxicity of PCBs is not uniform across all congeners; it is highly dependent on the number and position of chlorine atoms on the biphenyl rings.[2] 2,3',5-Trichlorobiphenyl (PCB 26) is a trichlorinated congener that has been detected in environmental samples and human tissues, including blood serum.[3] Understanding the specific properties, metabolic fate, and analytical challenges of individual congeners like PCB 26 is critical for accurate risk assessment and toxicological studies.
Chemical Identity and Physicochemical Properties
2,3',5-Trichlorobiphenyl is structurally defined by a biphenyl core with three chlorine substituents: two on one phenyl ring (positions 2 and 5) and one on the other (position 3'). This substitution pattern makes it an asymmetrical, non-coplanar PCB.
Table 1: Physicochemical Properties of 2,3',5-Trichlorobiphenyl (PCB 26)
| Property | Value | Source(s) |
| IUPAC Name | 1,4-dichloro-2-(3-chlorophenyl)benzene | [4] |
| CAS Number | 38444-81-4 | [4] |
| Molecular Formula | C₁₂H₇Cl₃ | [4] |
| Molecular Weight | 257.5 g/mol | [4] |
| Melting Point | 40.5 °C | [5] |
| Boiling Point | 334.36 °C (estimated) | [5] |
| Water Solubility | 252.7 µg/L at 25 °C | [5] |
| LogP (Octanol/Water) | 5.8 | [4] |
Principles of Synthesis: The Suzuki Coupling Approach
The synthesis of specific, unsymmetrical PCB congeners like PCB 26 for use as analytical standards or in toxicological research requires precise chemical methods that avoid the formation of complex mixtures typical of historical manufacturing processes. While classical methods like the Ullmann condensation exist, modern palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, offer superior yields and selectivity.[6][7][8]
The causality behind this choice lies in the reaction's mechanism and robustness. The Suzuki coupling involves the reaction of an aryl-boronic acid with an aryl halide, catalyzed by a palladium(0) complex.[9] This method is highly effective for forming carbon-carbon bonds between the two phenyl rings with a high degree of control over the final substitution pattern, which is essential for producing a single, pure congener.
Representative Synthetic Protocol (Suzuki Coupling)
This protocol describes a representative, self-validating system for the synthesis of 2,3',5-Trichlorobiphenyl.
-
Reactant Preparation:
-
Reactant A: 1-bromo-3-chlorobenzene.
-
Reactant B: 2,5-dichlorophenylboronic acid.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0).
-
Base: Anhydrous potassium carbonate (K₂CO₃).
-
Solvent: A degassed mixture of toluene and water.
-
-
Reaction Assembly:
-
In a nitrogen-purged reaction vessel, combine 2,5-dichlorophenylboronic acid (1.0 eq), 1-bromo-3-chlorobenzene (1.1 eq), and potassium carbonate (2.0 eq).
-
Add the degassed toluene/water solvent mixture.
-
Purge the solution with nitrogen for 15-20 minutes to ensure an inert atmosphere, which is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Introduce the palladium catalyst (0.02-0.05 eq) to the mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots over time until the starting materials are consumed (typically 12-24 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and add ethyl acetate to dilute.
-
Wash the organic layer sequentially with water and brine to remove the base and other inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with a non-polar eluent (e.g., hexane) to isolate the pure 2,3',5-Trichlorobiphenyl.
-
-
Validation:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS. The mass spectrum should show a characteristic molecular ion peak (m/z 256) and an isotopic pattern consistent with three chlorine atoms.
-
Toxicokinetics and Metabolism
The biotransformation of PCBs is a critical determinant of their toxicity and persistence in biological systems. Metabolism is primarily catalyzed by the cytochrome P450 (CYP) monooxygenase system in the liver.[1][10]
-
Absorption and Distribution: Due to its high lipophilicity (LogP of 5.8), PCB 26 is readily absorbed through oral, dermal, and inhalation routes.[1][4] It partitions into fatty tissues, where it can be stored for long periods.
-
Phase I Metabolism (Oxidation): The primary metabolic step is hydroxylation. The CYP enzyme system introduces a hydroxyl (-OH) group onto the biphenyl structure, typically at a less-hindered carbon position, to form a more polar monohydroxylated metabolite (OH-PCB).[10][11] For PCB 26, hydroxylation can occur on either ring, leading to various isomers of hydroxylated 2,3',5-trichlorobiphenyl.
-
Phase II Metabolism (Conjugation): The newly formed hydroxyl group serves as a handle for conjugation reactions. The OH-PCB can be conjugated with glucuronic acid (via UDP-glucuronosyltransferases) or sulfate (via sulfotransferases) to form highly water-soluble glucuronide or sulfate conjugates.[10] These conjugates are more readily excreted from the body in urine or bile.
-
Alternative Pathways: Some PCB congeners can also be metabolized via the mercapturic acid pathway, particularly those that form arene oxide intermediates.[12][13]
Toxicological Profile
PCBs are classified as probable human carcinogens by the U.S. EPA and are known to cause a range of non-cancer health effects.[2][14] The toxicity of PCB 26 is linked to its ability to interfere with biological systems.
-
Carcinogenicity: As a class, PCBs are linked to cancers of the liver and malignant melanoma.[2][3]
-
Endocrine Disruption: PCBs can interfere with hormonal systems, particularly thyroid and estrogen pathways, which can lead to developmental and reproductive problems.[3]
-
Neurotoxicity: Exposure to PCBs, especially during development, is associated with impaired cognitive function and psychomotor development.[3]
-
Immunotoxicity: PCBs can suppress the immune system, increasing susceptibility to disease.[14]
Analytical Methodology: EPA Method 8082A
The reliable quantification of PCB 26 in environmental matrices like soil, water, or tissue is essential for exposure assessment. U.S. EPA Method 8082A provides a robust and validated framework for the analysis of PCBs by gas chromatography.[15][16][17]
Step-by-Step Protocol for Soil Analysis
-
Sample Preparation and Extraction:
-
Objective: To extract PCBs from the solid soil matrix into an organic solvent.
-
Step 1: Weigh approximately 10-20 g of the soil sample and mix it with an equal amount of anhydrous sodium sulfate to remove moisture.
-
Step 2: Place the sample into an extraction thimble and perform Soxhlet extraction for 16-24 hours using a 1:1 mixture of hexane and acetone.[18] Alternatively, microwave-assisted extraction (MAE) can be used with the same solvent system for a faster turnaround.[18][19]
-
Step 3: Concentrate the resulting extract to a small volume (approx. 1-2 mL) using a Kuderna-Danish or rotary evaporator.
-
-
Extract Cleanup:
-
Objective: To remove interfering co-extracted compounds (e.g., lipids, other pesticides) that can affect chromatographic analysis.
-
Step 1: Prepare a glass chromatography column packed with activated silica gel or florisil.
-
Step 2: Apply the concentrated extract to the top of the column.
-
Step 3: Elute the PCBs from the column using a non-polar solvent like hexane. The more polar interfering compounds will be retained on the column.
-
Step 4 (Optional): For highly contaminated samples, a sulfuric acid/permanganate cleanup (EPA Method 3665) may be required to destroy organic interferences.[16]
-
Step 5: Concentrate the cleaned extract to a final volume of 1.0 mL.
-
-
GC-ECD Analysis:
-
Objective: To separate and quantify PCB 26.
-
Instrument: Gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent) and an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.[18][20]
-
Injection: Inject 1-2 µL of the final extract into the GC.
-
GC Conditions:
-
Injector Temp: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 8 °C/min, and hold for 10 min.
-
Carrier Gas: Helium or Nitrogen.
-
Detector Temp: 300 °C
-
-
Quantification: Create a multi-point calibration curve using certified standards of PCB 26. Identify the congener in the sample chromatogram by its retention time and quantify based on the peak area relative to the calibration curve.[20] Dual-column confirmation is recommended to ensure accurate peak identification.[21]
-
Conclusion
2,3',5-Trichlorobiphenyl (PCB 26) represents a significant congener within the broader class of PCBs, necessitating specific analytical and toxicological consideration. Its chemical properties dictate its environmental persistence and lipophilic nature, leading to bioaccumulation. While modern synthetic chemistry allows for its preparation as a pure standard for research, its primary relevance lies in its presence as an environmental contaminant. The metabolic pathways, primarily driven by hepatic oxidation, can lead to the formation of hydroxylated metabolites that may have different toxicological profiles. The standardized analytical workflow detailed in EPA Method 8082A provides the necessary framework for its accurate and reliable quantification, which is fundamental to ongoing research into the health effects of PCB exposure.
References
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U.S. Environmental Protection Agency. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]
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Restek Corporation. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) Analysis by GC. Retrieved from [Link]
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Restek Corporation. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) Analysis by GC. Retrieved from [Link]
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ResearchGate. (2018). Determination of 26 polychlorinated biphenyls congeners in soil samples using microwave-assisted extraction with open vessel and gas chromatography. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]
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Taylor & Francis Online. (2018). Determination of 26 polychlorinated biphenyls congeners in soil samples using microwave-assisted extraction with open vessel and gas chromatography. Retrieved from [Link]
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PubMed. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Retrieved from [Link]
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PubMed Central. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Retrieved from [Link]
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Semantic Scholar. (2018). Determination of 26 polychlorinated biphenyls congeners in soil samples using microwave-assisted extraction with open vessel and gas chromatography. Retrieved from [Link]
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PubMed Central. (n.d.). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Retrieved from [Link]
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ResearchGate. (n.d.). DETERMINATION OF PCB CONCENTRATION IN SOIL. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,4,5-Trichlorobiphenyl. PubChem Compound Database. Retrieved from [Link]
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PubMed. (1982). Metabolism of 2,4',5-trichlorobiphenyl by the mercapturic acid pathway. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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ResearchGate. (n.d.). Metabolism of hydroxylated PCBs. Retrieved from [Link]
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Sci-Hub. (n.d.). Metabolism of 2,4′,5-Trichlorobiphenyl by the Mercapturic Acid Pathway. Retrieved from [Link]
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ResearchGate. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3,3',5-Trichlorobiphenyl. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]
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National Institutes of Health. (2023). Hydroxylation markedly alters how the polychlorinated biphenyl (PCB) congener, PCB52, affects gene expression in human preadipocytes. Retrieved from [Link]
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Environmental Working Group. (n.d.). PCB-26. Human Toxome Project. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,3',5-Trichlorobiphenyl. PubChem Compound Database. Retrieved from [Link]
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Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Learn about Polychlorinated Biphenyls (PCBs). Retrieved from [Link]
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